Structural Differentiation: 5,6-Dihydro-4H-cyclopenta[b]thiophene Core vs. Hexahydrocycloocta[b]thiophene Core in 4-Phenoxybenzamido Antimycobacterial Analogs
The target compound incorporates a 5,6-dihydro-4H-cyclopenta[b]thiophene core (five-membered carbocyclic ring fused to thiophene), whereas the most extensively characterized 4-phenoxybenzamido analog in the antimycobacterial literature—compound 12f—contains a 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene core (eight-membered carbocyclic ring). Compound 12f demonstrated an MTB MIC of 3.70 μM, outperforming ethambutol (MIC 7.64 μM) and ciprofloxacin (MIC 9.41 μM), and an MIC of 1.23 μM with the efflux pump inhibitor verapamil, with no cytotoxicity at 50 μM [1]. No peer-reviewed antimycobacterial efficacy data or cytotoxicity data exist for the target compound with the cyclopenta ring system, meaning all antimycobacterial potency claims are class-level inferences only. The ring-size difference affects molecular volume, conformational flexibility, and LogP, which may influence target binding, membrane permeability, and efflux susceptibility.
| Evidence Dimension | Carbocyclic ring size fused to thiophene (structural feature affecting potency and PK) |
|---|---|
| Target Compound Data | 5,6-dihydro-4H-cyclopenta[b]thiophene (5-membered fused carbocycle); antimycobacterial MIC: not reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 12f: 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene (8-membered fused carbocycle); MTB MIC = 3.70 μM; MIC with verapamil = 1.23 μM; no cytotoxicity at 50 μM |
| Quantified Difference | Ring-size difference of three methylene units (C5 vs. C8); quantitative MIC difference for the target compound cannot be calculated due to absence of data |
| Conditions | In vitro M. tuberculosis H37Rv; RAW 264.7 cytotoxicity; ± verapamil efflux pump inhibitor (Nallangi et al., 2014) |
Why This Matters
If a procurement decision is motivated by the validated antimycobacterial activity of the 4-phenoxybenzamido scaffold, users must recognize that all quantitative potency data derive from the eight-membered ring analog; the five-membered ring target compound may exhibit substantially different potency due to ring-size-dependent effects on target engagement and efflux susceptibility.
- [1] Nallangi R, Samala G, Sridevi JP, Yogeeswari P, Sriram D. Development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides: Molecular modification from known antimycobacterial lead. Eur J Med Chem. 2014;76:110-117. PMID: 24583350. View Source
